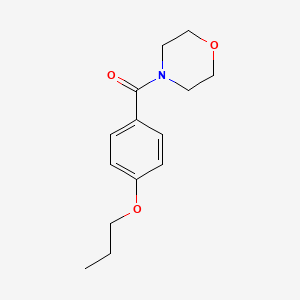![molecular formula C19H22N2O2S B4644377 methyl 3-({[(4-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4644377.png)
methyl 3-({[(4-butylphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 3-({[(4-butylphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MBCA and is a member of the benzoate ester family.
Mecanismo De Acción
The mechanism of action of MBCA is not fully understood. However, studies have shown that MBCA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MBCA also induces apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
MBCA has been shown to have several biochemical and physiological effects. Studies have shown that MBCA can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MBCA also induces apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. MBCA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBCA in lab experiments is its simplicity of synthesis. MBCA can be synthesized using standard laboratory equipment and is relatively easy to handle. However, one of the limitations of using MBCA in lab experiments is its potential toxicity. MBCA has been shown to be toxic to certain cell lines, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the research and development of MBCA. One of the most promising directions is the development of MBCA as a potential anti-cancer drug. Further studies are needed to fully understand the mechanism of action of MBCA and its potential applications in cancer treatment. Another future direction is the development of MBCA as a potential treatment for inflammatory diseases such as arthritis. Further studies are needed to fully understand the anti-inflammatory properties of MBCA and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, MBCA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBCA has shown promising anti-cancer and anti-inflammatory properties and can be synthesized using standard laboratory equipment. Further studies are needed to fully understand the mechanism of action of MBCA and its potential applications in cancer treatment and the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
MBCA has shown potential applications in various fields of scientific research. One of the most promising applications of MBCA is in the field of cancer research. Studies have shown that MBCA has potent anti-cancer properties and can inhibit the growth of cancer cells. MBCA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
methyl 3-[(4-butylphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-6-14-9-11-16(12-10-14)20-19(24)21-17-8-5-7-15(13-17)18(22)23-2/h5,7-13H,3-4,6H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWCYSWKUHCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4644313.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)


![1-{2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4644339.png)
![2-methyl-5,6-diphenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-3(2H)-pyridazinone](/img/structure/B4644341.png)
![N-isobutyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4644347.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4644353.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4644354.png)

![N-benzyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4644385.png)
![N-allyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4644390.png)